![molecular formula C16H14BN5O4S B13351955 (2-(1-Methyl-1H-pyrazol-4-yl)-3-(phenylsulfonyl)-3H-imidazo[4,5-b]pyridin-7-yl)boronic acid](/img/structure/B13351955.png)
(2-(1-Methyl-1H-pyrazol-4-yl)-3-(phenylsulfonyl)-3H-imidazo[4,5-b]pyridin-7-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(1-Methyl-1H-pyrazol-4-yl)-3-(phenylsulfonyl)-3H-imidazo[4,5-b]pyridin-7-yl)boronic acid is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a boronic acid group, a pyrazole ring, and an imidazopyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-Methyl-1H-pyrazol-4-yl)-3-(phenylsulfonyl)-3H-imidazo[4,5-b]pyridin-7-yl)boronic acid typically involves multi-step organic reactions. One common approach is the Rh(III)-catalyzed C–H functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This method provides a straightforward way to achieve the desired product with moderate to good yields. The reaction conditions often include the use of specific solvents and temperature control to optimize the yield and purity of the compound.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. These include the use of high-efficiency reactors, continuous flow systems, and rigorous quality control measures to ensure the consistency and scalability of the production process.
化学反应分析
Types of Reactions
(2-(1-Methyl-1H-pyrazol-4-yl)-3-(phenylsulfonyl)-3H-imidazo[4,5-b]pyridin-7-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce new functional groups into the pyrazole or imidazopyridine rings.
科学研究应用
Chemistry
In chemistry, (2-(1-Methyl-1H-pyrazol-4-yl)-3-(phenylsulfonyl)-3H-imidazo[4,5-b]pyridin-7-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
Boronic acids are known for their ability to inhibit proteases and other enzymes, making them useful in drug design and development . Additionally, the compound’s structural features may allow it to interact with specific biological targets, offering potential therapeutic benefits.
Industry
In industry, this compound can be used in the production of advanced materials and chemical intermediates. Its reactivity and versatility make it a valuable component in various industrial processes.
作用机制
The mechanism of action of (2-(1-Methyl-1H-pyrazol-4-yl)-3-(phenylsulfonyl)-3H-imidazo[4,5-b]pyridin-7-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with hydroxyl and amino groups in proteins, leading to the inhibition of enzyme activity . This mechanism is particularly relevant in the context of protease inhibition, where the compound can block the active site of the enzyme, preventing substrate binding and catalysis.
相似化合物的比较
Similar Compounds
1,5-Dimethyl-1H-pyrazol-4-ylboronic acid: This compound shares the pyrazole and boronic acid features but lacks the imidazopyridine core.
Phenylboronic acid: A simpler boronic acid derivative that lacks the additional heterocyclic rings present in the target compound.
Uniqueness
The uniqueness of (2-(1-Methyl-1H-pyrazol-4-yl)-3-(phenylsulfonyl)-3H-imidazo[4,5-b]pyridin-7-yl)boronic acid lies in its complex structure, which combines multiple functional groups and heterocyclic rings
属性
分子式 |
C16H14BN5O4S |
|---|---|
分子量 |
383.2 g/mol |
IUPAC 名称 |
[3-(benzenesulfonyl)-2-(1-methylpyrazol-4-yl)imidazo[4,5-b]pyridin-7-yl]boronic acid |
InChI |
InChI=1S/C16H14BN5O4S/c1-21-10-11(9-19-21)15-20-14-13(17(23)24)7-8-18-16(14)22(15)27(25,26)12-5-3-2-4-6-12/h2-10,23-24H,1H3 |
InChI 键 |
GNBMPMUSSBLMFG-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C2C(=NC=C1)N(C(=N2)C3=CN(N=C3)C)S(=O)(=O)C4=CC=CC=C4)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


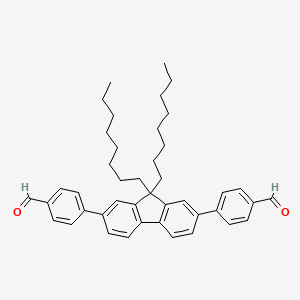


![(S)-3-Chloro-7-prolyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13351899.png)
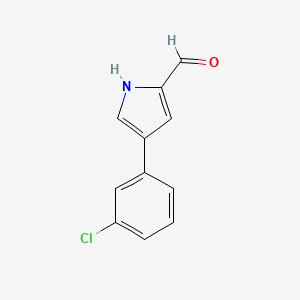
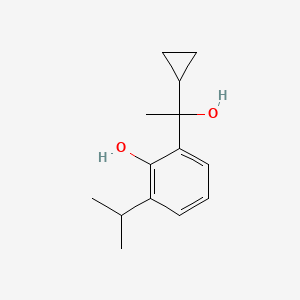
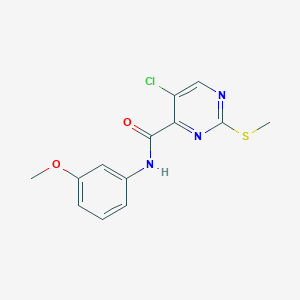
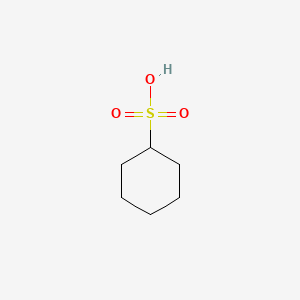
![6'-Fluorospiro[cyclopentane-1,3'-indoline]](/img/structure/B13351915.png)
![2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-(8-quinolinyl)acetamide](/img/structure/B13351933.png)
![Rel-(1R,5R,6R)-4-oxo-3-oxabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B13351961.png)
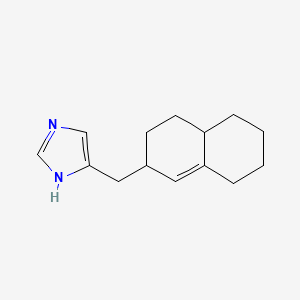
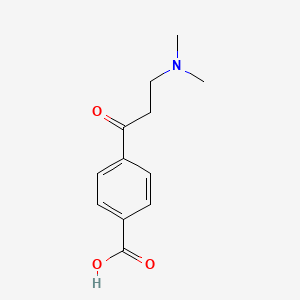
![6-(1,3-Benzodioxol-5-yl)-3-[(tert-butylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351967.png)
